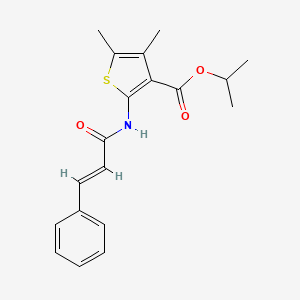
isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, also known as compound 1, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 as a fluorescent probe involves the reaction of the thiol group with the cinnamoyl moiety, which results in a change in the fluorescence intensity of the isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate. The mechanism of action as a photosensitizer involves the absorption of light by the isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, which leads to the production of reactive oxygen species that can cause cell death.
Biochemical and Physiological Effects:
Studies have shown that isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 is non-toxic to cells at low concentrations and does not induce significant cell death. However, at higher concentrations, isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 has been shown to induce cell death in cancer cells. Additionally, isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 has been shown to be effective in detecting thiols in biological systems, which can provide valuable insights into various biochemical processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 in lab experiments is its high sensitivity and selectivity for thiols. Additionally, isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
Future research on isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 could focus on optimizing its synthesis method to improve its solubility in aqueous solutions. Additionally, further studies could explore the potential use of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 as a photosensitizer in other types of cancer treatments. Finally, future research could investigate the potential use of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 in detecting other types of biomolecules in biological systems.
In conclusion, isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 is a synthetic isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate that has been studied for its potential use in various scientific research applications. Its mechanism of action involves the detection of thiols in biological systems and the production of reactive oxygen species in cancer cells. While it has advantages in sensitivity and selectivity, its limitations include its solubility in aqueous solutions. Future research could focus on optimizing its synthesis method and exploring its potential use in other types of cancer treatments and biomolecule detection.
Synthesemethoden
The synthesis of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 involves the reaction of isopropyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate with cinnamoyl chloride in the presence of a base. The resulting isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is then purified through a series of chromatography steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems. Thiols play an important role in various biochemical processes, and the ability to detect them in vivo can provide valuable insights into these processes. Compound 1 has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent.
Eigenschaften
IUPAC Name |
propan-2-yl 4,5-dimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-12(2)23-19(22)17-13(3)14(4)24-18(17)20-16(21)11-10-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVGVWMBKWFQRV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 4,5-dimethyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5722365.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5722371.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylbenzamide](/img/structure/B5722382.png)

![4-[(diaminomethylene)carbonohydrazonoyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B5722392.png)
![(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5722394.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5722396.png)
![ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5722400.png)
![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)
![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)
